molecular formula C22H15FO5S B11402116 7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-fluorobenzoate

7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-fluorobenzoate

Cat. No.: B11402116
M. Wt: 410.4 g/mol
InChI Key: SXLQUSQZBKQLDE-UHFFFAOYSA-N
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Description

7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-FLUOROBENZOATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-FLUOROBENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxathiol Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Ethoxyphenyl Group: This step usually involves a substitution reaction where an ethoxy group is introduced to the phenyl ring.

    Attachment of the Fluorobenzoate Moiety: This final step involves esterification or similar reactions to attach the fluorobenzoate group to the benzoxathiol core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-FLUOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the ethoxyphenyl and fluorobenzoate moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-FLUOROBENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-FLUOROBENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromobenzoate
  • 1-Ethynyl-4-fluorobenzene
  • 4-Fluorobenzylamine

Uniqueness

What sets 7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-FLUOROBENZOATE apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H15FO5S

Molecular Weight

410.4 g/mol

IUPAC Name

[7-(4-ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-fluorobenzoate

InChI

InChI=1S/C22H15FO5S/c1-2-26-14-9-7-13(8-10-14)17-11-15(12-19-20(17)28-22(25)29-19)27-21(24)16-5-3-4-6-18(16)23/h3-12H,2H2,1H3

InChI Key

SXLQUSQZBKQLDE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CC=C4F)SC(=O)O3

Origin of Product

United States

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